

Application Notes and Protocols: Synthesis of 5-Methyl-1H-indazole-3-carboxylic acid

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Compound of Interest

Compound Name: 5-Methyl-1*H*-indazole-3-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of **5-Methyl-1H-indazole-3-carboxylic acid**, a key building block in the development of targeted therapeutics, particularly kinase inhibitors. The document includes a two-step synthetic pathway, comprehensive experimental procedures, and a summary of relevant quantitative data. Furthermore, the role of indazole derivatives in modulating key signaling pathways in cancer is discussed.

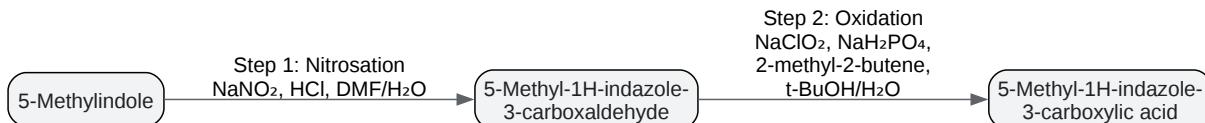
Introduction

5-Methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is considered a "privileged structure" due to its ability to interact with a variety of biological targets.^[1] Specifically, derivatives of this molecule have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.^{[2][3]} This document outlines a reliable synthetic route to **5-Methyl-1H-indazole-3-carboxylic acid**, starting from the readily available 5-methylindole.

Synthetic Pathway Overview

The synthesis of **5-Methyl-1H-indazole-3-carboxylic acid** is achieved through a two-step process. The first step involves the nitrosation of 5-methylindole to form the intermediate, 5-

methyl-1H-indazole-3-carboxaldehyde. This is followed by the oxidation of the aldehyde to the desired carboxylic acid. This method is adapted from established procedures for the synthesis of similar indazole derivatives.



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Caption: Synthetic pathway for **5-Methyl-1H-indazole-3-carboxylic acid**.

Experimental Protocols

Step 1: Synthesis of 5-Methyl-1H-indazole-3-carboxaldehyde

This procedure is adapted from the nitrosation of substituted indoles.

Materials and Reagents:

- 5-Methylindole
- Sodium nitrite (NaNO₂)
- 2 N Hydrochloric acid (HCl)
- N,N-Dimethylformamide (DMF)
- Deionized water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

- Round-bottom flask
- Syringe pump
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, prepare a solution of sodium nitrite (8.0 equiv.) in a mixture of deionized water and DMF.
- Cool the solution to 0 °C using an ice bath.
- Slowly add 2 N hydrochloric acid (7.0 equiv.) to the cooled solution while maintaining the temperature at 0 °C. Stir the mixture for 10 minutes.
- In a separate flask, dissolve 5-methylindole (1.0 equiv.) in DMF.
- Using a syringe pump, add the 5-methylindole solution dropwise to the nitrosating mixture over a period of 2 hours, ensuring the temperature remains at 0 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, extract the reaction mixture with ethyl acetate (3 x volume of the reaction mixture).
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 8:2) to yield 5-methyl-1H-indazole-3-carboxaldehyde.

Step 2: Synthesis of 5-Methyl-1H-indazole-3-carboxylic acid

This protocol describes the oxidation of the aldehyde intermediate to the final carboxylic acid product.

Materials and Reagents:

- 5-Methyl-1H-indazole-3-carboxaldehyde
- tert-Butanol (t-BuOH)
- Deionized water
- 2-Methyl-2-butene
- Sodium chlorite (NaClO₂)
- Sodium dihydrogen phosphate (NaH₂PO₄)
- Saturated aqueous solution of sodium sulfite (Na₂SO₃)
- 1 N Hydrochloric acid (HCl)
- Ethyl acetate
- Standard laboratory glassware

Procedure:

- Dissolve 5-methyl-1H-indazole-3-carboxaldehyde (1.0 equiv.) in a 1:1 mixture of tert-butanol and water.
- Add 2-methyl-2-butene (5.0 equiv.) and sodium dihydrogen phosphate (4.0 equiv.) to the solution.
- In a separate flask, prepare a solution of sodium chlorite (5.0 equiv.) in deionized water.

- Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
- Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
- Quench the reaction by the careful addition of a saturated aqueous solution of sodium sulfite.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.
- Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.
- Filter the precipitate, wash with cold water, and dry under vacuum to yield **5-Methyl-1H-indazole-3-carboxylic acid**.

Quantitative Data

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Physical State	Melting Point (°C)	Estimated Yield (%)
5-Methylindole	C ₉ H ₉ N	131.18	Solid	59-61	N/A
5-Methyl-1H-indazole-3-carboxaldehyde	C ₉ H ₈ N ₂ O	160.17	Solid	-	70-80
5-Methyl-1H-indazole-3-carboxylic acid	C ₉ H ₈ N ₂ O ₂	176.17	Solid	288[4]	85-95

Note: Estimated yields are based on similar reactions reported in the literature.

Spectroscopic Data (Predicted)

- **5-Methyl-1H-indazole-3-carboxylic acid**

- ^1H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.5 (s, 1H, COOH), 8.0 (s, 1H, H4), 7.5 (d, 1H, H7), 7.2 (d, 1H, H6), 2.4 (s, 3H, CH₃).
- ^{13}C NMR (DMSO-d₆, 100 MHz) δ (ppm): 165.0 (COOH), 141.0 (C7a), 133.0 (C5), 128.0 (C3), 125.0 (C6), 121.0 (C4), 110.0 (C7), 21.0 (CH₃).

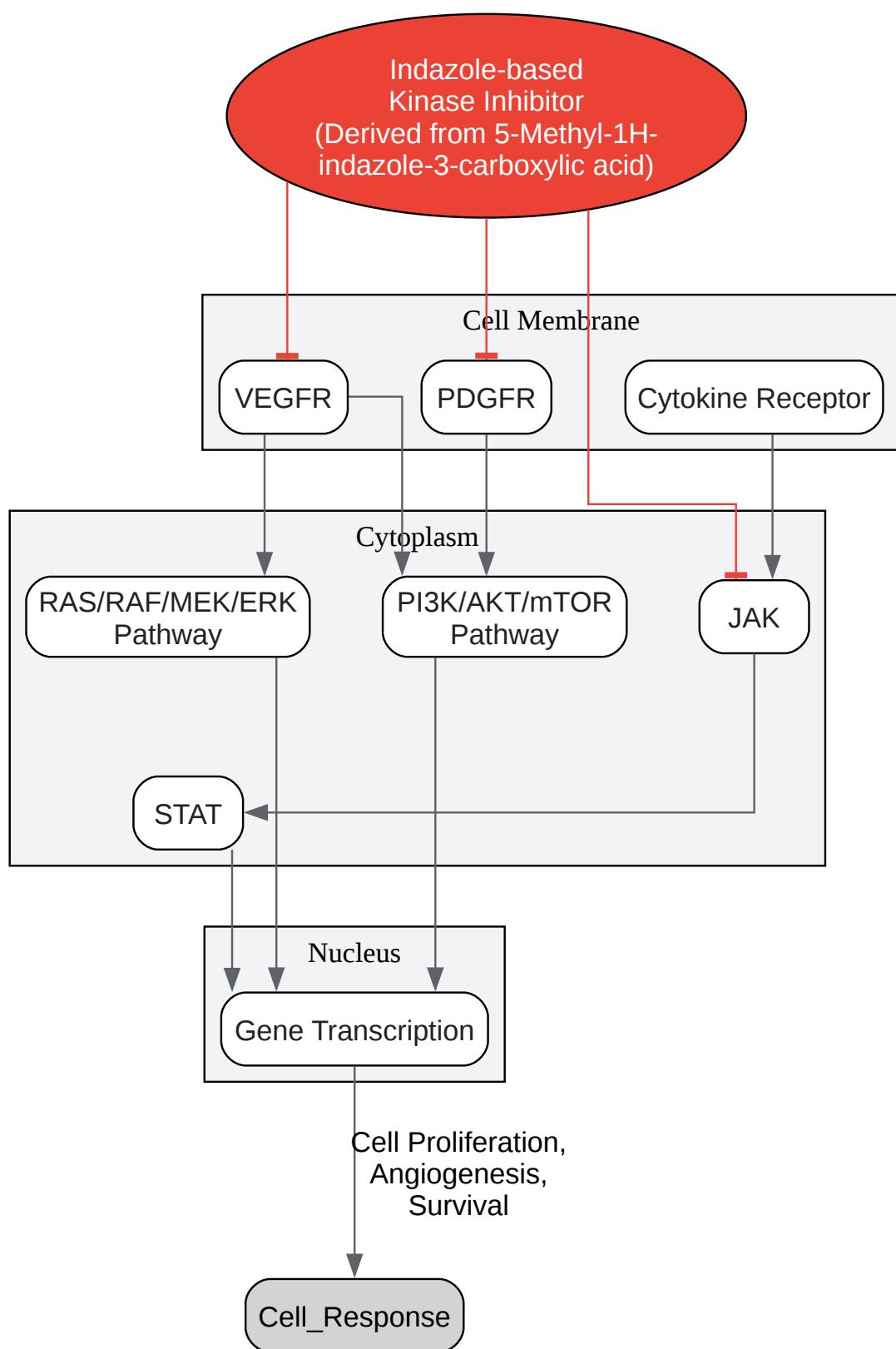
Application in Drug Development: Kinase Inhibition

The indazole scaffold is a cornerstone in the design of kinase inhibitors for cancer therapy.[\[3\]](#) Many FDA-approved drugs, such as Axitinib and Pazopanib, feature this core structure. These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction pathways that promote cell proliferation, angiogenesis, and survival.[\[2\]](#) Derivatives of **5-Methyl-1H-indazole-3-carboxylic acid** are valuable as intermediates in the synthesis of such kinase inhibitors.[\[2\]](#)

Targeted Signaling Pathways

Indazole-based inhibitors have been developed to target several critical signaling pathways implicated in cancer:

- VEGFR Signaling: Vascular Endothelial Growth Factor Receptors are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR signaling can starve tumors and inhibit their growth.[\[2\]](#)
- PDGFR Signaling: Platelet-Derived Growth Factor Receptors are involved in cell growth, proliferation, and migration. Aberrant PDGFR signaling is a driver in various cancers.
- JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is crucial for cytokine signaling that regulates immune responses and cell proliferation. Dysregulation of this pathway is linked to various cancers and inflammatory diseases.[\[5\]](#)

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Caption: Inhibition of key oncogenic signaling pathways by indazole-based kinase inhibitors.

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